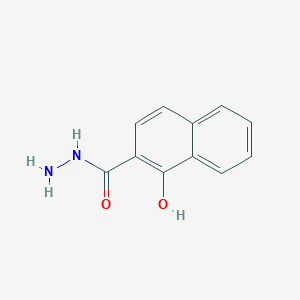

1-Hydroxy-2-naphthohydrazide

Descripción general

Descripción

Synthesis Analysis The synthesis of naphthoquinone derivatives, including compounds similar to "1-Hydroxy-2-naphthohydrazide," often involves starting from precursors like Lawsone (2-hydroxy-1,4-naphthoquinone). Lawsone serves as a crucial precursor for producing a diverse range of biologically active molecules, showcasing intriguing properties across scientific applications. Recent advancements in the synthesis of different scaffolds starting from Lawsone highlight the versatility of naphthoquinones in chemical synthesis, offering a foundation for the creation of compounds like "this compound" (Sagar et al., 2023).

Molecular Structure Analysis The molecular structure of "this compound" would be expected to exhibit features common to naphthoquinone derivatives. These compounds are known for their π-deficient large conjugated planar structure, enabling interactions with biological molecules through noncovalent bonds. Naphthalimide derivatives, for example, readily interact with DNAs, enzymes, and receptors, showing potential in medicinal applications due to this structural characteristic (Gong et al., 2016).

Chemical Reactions and Properties Naphthoquinones, including derivatives like "this compound," participate in a variety of chemical reactions, owing to their redox properties. These compounds are involved in biological oxidative processes, where their molecular structures allow for electron reduction and interaction with molecular oxygen, generating free radicals. This redox cycle is a critical aspect of their biological activity and chemical behavior (Pinto & Castro, 2009).

Physical Properties Analysis The physical properties of naphthoquinone derivatives are influenced by their molecular structure. For example, the solubility, crystal morphology, and electronic properties of naphthalene diimides, a related group, demonstrate how molecular structure affects physical characteristics. The solubility and self-assembly behavior of these compounds are of particular interest for applications in organic electronics, highlighting the importance of molecular design in determining physical properties (Chlebosz et al., 2023).

Chemical Properties Analysis The chemical properties of "this compound" would likely reflect those of its naphthoquinone and hydrazide components, characterized by their ability to undergo various chemical reactions. Naphthoquinones are known for their potent biological activities, influenced by their redox characteristics and the ability to be modified chemically to enhance their bioactivity. The synthesis and functionalization of naphthalene derivatives have been extensively reviewed, underscoring the diversity of reactions and potential applications of these compounds (Maheshwari & Hussain, 2023).

Aplicaciones Científicas De Investigación

1. Role in Biodegradation Pathways

1-Hydroxy-2-naphthoate, a metabolite related to 1-Hydroxy-2-naphthohydrazide, plays a significant role in the phenanthrene-degradative pathway in certain bacterial strains. Notably, in Nocardioides sp. strain KP7, it undergoes cleavage by the enzyme 1-hydroxy-2-naphthoate dioxygenase. This process is critical for breaking down singly hydroxylated aromatic compounds, contributing to bioremediation and environmental cleanup efforts (Adachi et al., 1999).

2. Catalysis and Oxidation Processes

This compound derivatives have been used in synthesizing mono oxovanadium(V) complexes, which demonstrate powerful catalytic activity in olefin oxidation. These complexes, characterized by their tridentate Schiff base ligands, are highly effective in oxidizing various olefins, highlighting their potential in industrial chemical processes (Monfared et al., 2010).

3. Detection of Metal Ions

Innovative applications in the development of chemical sensors have been discovered. For instance, a naphthalene derivative, closely related to this compound, has been utilized for the selective and sensitive detection of metal ions like Cu2+ and Fe3+ in water. This development is crucial for environmental monitoring and assessing water quality (Li et al., 2019).

4. Antimicrobial Properties

Compounds derived from this compound have demonstrated promising antibacterial activity. For instance, certain thiosemicarbazide derivatives exhibited significant inhibitory effects against various bacterial strains, underscoring the potential of these compounds in developing new antibacterial agents (Dogan et al., 1999).

5. Fluorescent Sensors

Hydrazide compounds related to this compound have been developed as fluorescent sensors. These sensors are capable of detecting specific metal ions, such as Ni2+, through fluorescence quenching. This capability is significant for environmental monitoring and industrial applications (Liu et al., 2020).

6. Anticancer Activity

Research has been conducted on derivatives of this compound for potential anticancer applications. Certain synthesized compounds showed notable cytotoxic effects on various human cancer cell lines, highlighting their potential in cancer treatment (Dogan et al., 2005).

Mecanismo De Acción

Target of Action

1-Hydroxy-2-naphthohydrazide is a chemical compound with the linear formula C11H10N2O2 It has been used in the synthesis of chemosensors, indicating its potential role in binding with certain ions or molecules .

Mode of Action

It has been used in the synthesis of chemosensors, such as if-1 and if-2, which have shown selective sensing of cn− ions . The chemosensory potential of these sensors is attributed to the deprotonation of the labile Schiff base center by CN− ions .

Biochemical Pathways

A study has shown that this compound is involved in the ring cleavage of singly hydroxylated 1-hydroxy-2-naphthoate, which is distinctive from other ring cleavage reactions .

Result of Action

It has been used in the synthesis of chemosensors, which have shown a color change from colorless to yellow upon binding with cn− ions .

Action Environment

The need for effective and selective chemosensors for cn− ions has been emphasized due to their hazardous impact on the environment and humans .

Direcciones Futuras

Propiedades

IUPAC Name |

1-hydroxynaphthalene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-13-11(15)9-6-5-7-3-1-2-4-8(7)10(9)14/h1-6,14H,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMGHGFBIFFSSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324958 | |

| Record name | 1-hydroxy-2-naphthohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7732-44-7 | |

| Record name | 7732-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-hydroxy-2-naphthohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

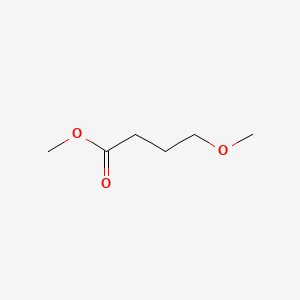

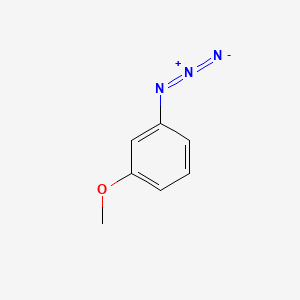

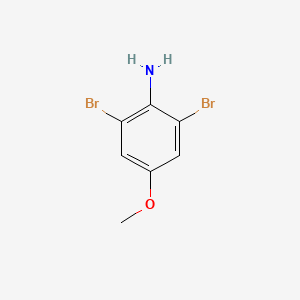

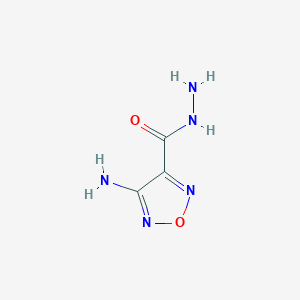

Retrosynthesis Analysis

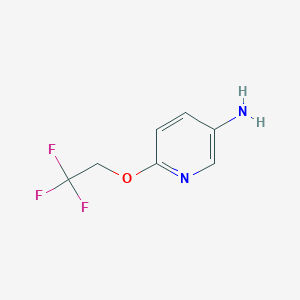

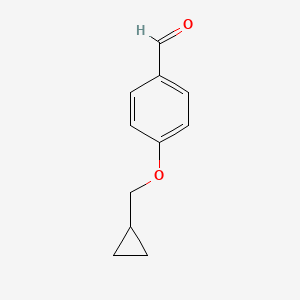

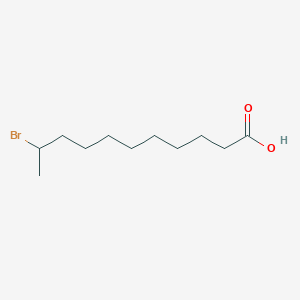

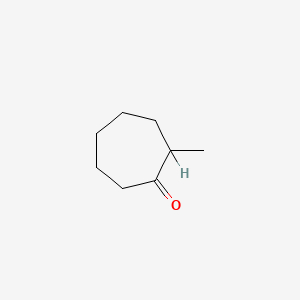

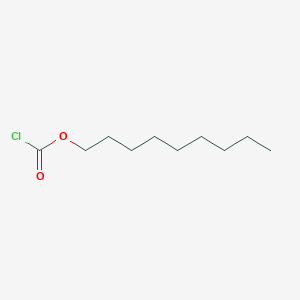

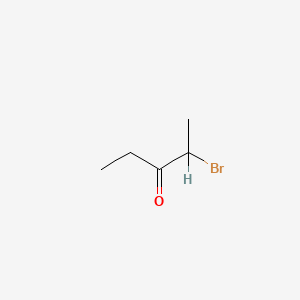

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

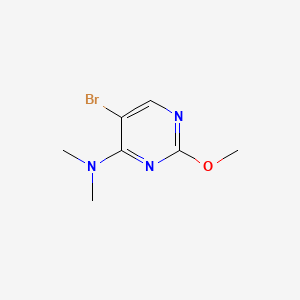

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.